3-(Isopropoxymethyl)pyrrolidine hydrochloride

Lipophilicity Physicochemical Properties Membrane Permeability

Procure this specific 3-(Isopropoxymethyl)pyrrolidine hydrochloride to ensure SAR data integrity. Its defined LogP of 1.44 and TPSA of 21.26 Ų make it an essential reference for calibrating lipophilicity models and validating steric effects of branched alkoxy chains. Using linear-chain homologs will confound permeability and solubility correlations, invalidating lead optimization. Guarantee reliable baseline data for progesterone receptor (IC50=1.2 µM) and RORγ (IC50=3.9–4.7 µM) assays by sourcing only this specific isopropoxy derivative.

Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
CAS No. 1219967-48-2
Cat. No. B1395387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isopropoxymethyl)pyrrolidine hydrochloride
CAS1219967-48-2
Molecular FormulaC8H18ClNO
Molecular Weight179.69 g/mol
Structural Identifiers
SMILESCC(C)OCC1CCNC1.Cl
InChIInChI=1S/C8H17NO.ClH/c1-7(2)10-6-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H
InChIKeyPWUHPFFANHLNPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Isopropoxymethyl)pyrrolidine hydrochloride (CAS 1219967-48-2): Structure and Class Characteristics


3-(Isopropoxymethyl)pyrrolidine hydrochloride (CAS 1219967-48-2) is a pyrrolidine derivative with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . The compound consists of a saturated five-membered pyrrolidine ring substituted at the 3-position with an isopropoxymethyl group, and is commercially supplied as the hydrochloride salt . Pyrrolidine scaffolds are widely utilized as building blocks in medicinal chemistry and organic synthesis due to their conformational rigidity and ability to orient substituents in three-dimensional space .

3-(Isopropoxymethyl)pyrrolidine hydrochloride Procurement: Why In-Class Substitution Introduces Lipophilicity and Physicochemical Risk


Alkoxymethyl pyrrolidines constitute a homologous series, yet the specific alkyl group dramatically alters key physicochemical parameters, particularly lipophilicity (LogP). Simple substitution of the isopropoxy group with methoxy, ethoxy, or n-propoxy homologs changes the compound's LogP value and thus its predicted membrane permeability and solubility profile . In drug discovery and chemical biology applications, such shifts in lipophilicity can confound structure-activity relationship (SAR) studies and lead to misinterpretation of biological data when a compound is used as a reference standard . Therefore, generic substitution within this class is scientifically invalid without explicit validation of the altered physicochemical properties.

3-(Isopropoxymethyl)pyrrolidine hydrochloride (CAS 1219967-48-2): Quantitative Differentiation Evidence Guide


Lipophilicity (LogP) Differentiation: 3-(Isopropoxymethyl)pyrrolidine hydrochloride vs. Linear and Shorter Alkoxy Homologs

3-(Isopropoxymethyl)pyrrolidine hydrochloride exhibits a computed LogP of 1.44 , placing its lipophilicity intermediate between the ethoxy (LogP 1.76 ) and n-propoxy (LogP ~0.71-1.35 ) homologs, and substantially higher than the methoxy analog (LogP 0.24 ). This specific LogP value arises from the branched isopropoxy group, which contributes a distinct steric and electronic profile compared to linear alkoxy chains.

Lipophilicity Physicochemical Properties Membrane Permeability

Topological Polar Surface Area (TPSA) Invariance: A Quality Control Benchmark for 3-(Isopropoxymethyl)pyrrolidine hydrochloride

The topological polar surface area (TPSA) of 3-(Isopropoxymethyl)pyrrolidine hydrochloride is 21.26 Ų . This value is identical to that of the methoxy, ethoxy, and propoxy homologs , confirming that the alkoxy substituent does not contribute additional polar surface area beyond the pyrrolidine nitrogen and ether oxygen.

Polar Surface Area Quality Control Physicochemical Benchmarking

Progesterone Receptor Antagonist Activity: Class-Level Inference for 3-(Isopropoxymethyl)pyrrolidine hydrochloride

In a human T47D cell-based assay, 3-(Isopropoxymethyl)pyrrolidine hydrochloride demonstrated antagonist activity at the progesterone receptor (PR) with an IC50 of 1.20 × 10³ nM (1.2 µM) [1]. While direct comparator data for alkoxy homologs in the same assay system is not publicly available, this activity places the compound within a class of pyrrolidine derivatives known to modulate nuclear receptors [1]. The isopropoxymethyl substitution may influence the observed potency relative to unsubstituted pyrrolidine scaffolds.

Progesterone Receptor Nuclear Receptor Antagonist Activity

RORγ Inverse Agonist Activity: Secondary Bioactivity Profile for 3-(Isopropoxymethyl)pyrrolidine hydrochloride

The compound also exhibits inverse agonist activity at the nuclear receptor RORγ in HEK293 cell-based luciferase reporter assays, with reported IC50 values of 3.90 × 10³ nM and 4.70 × 10³ nM under similar conditions [1]. This dual nuclear receptor activity profile (PR antagonist and RORγ inverse agonist) is not documented for simpler alkoxymethyl pyrrolidine homologs in public databases, suggesting the isopropoxy substitution may confer a distinct pharmacological fingerprint.

RORγ Nuclear Receptor Inverse Agonist

Commercial Availability and Purity: 3-(Isopropoxymethyl)pyrrolidine hydrochloride Procurement Specifications

3-(Isopropoxymethyl)pyrrolidine hydrochloride is commercially available from multiple reputable vendors with a standard purity of ≥95% (often specified as 98%) . In contrast, many shorter-chain homologs (e.g., methoxy, ethoxy) are more frequently encountered as the free base rather than the hydrochloride salt, which may necessitate an additional salt formation step for certain synthetic or formulation workflows.

Commercial Availability Purity Procurement

Structural Uniqueness: Isopropoxy Branching vs. Linear Alkoxy Homologs

The isopropoxymethyl group introduces a branched alkyl chain at the 3-position of the pyrrolidine ring, distinguishing it from the linear methoxy, ethoxy, and n-propoxy homologs. This branching alters the steric environment around the ether oxygen and the pyrrolidine nitrogen, which can influence hydrogen bonding, molecular recognition, and metabolic stability. While quantitative steric parameters (e.g., Charton ν or Taft Es) are not publicly reported, the structural difference is unequivocal and may lead to divergent biological activity or synthetic reactivity.

Steric Effects Molecular Recognition SAR

3-(Isopropoxymethyl)pyrrolidine hydrochloride (CAS 1219967-48-2): Optimal Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies for Nuclear Receptor Modulators

Given its documented antagonist activity at the progesterone receptor (IC50 = 1.2 µM) and inverse agonist activity at RORγ (IC50 = 3.9–4.7 µM) , 3-(Isopropoxymethyl)pyrrolidine hydrochloride serves as a characterized starting point for SAR exploration around pyrrolidine-based nuclear receptor ligands. Researchers can systematically vary the alkoxy substituent (e.g., comparing isopropoxy to linear homologs) to assess the impact of branching on potency and selectivity, leveraging the compound's existing bioactivity data as a baseline.

Physicochemical Property Benchmarking in Medicinal Chemistry

The well-defined LogP of 1.44 and TPSA of 21.26 Ų make this compound a useful reference for calibrating computational models of lipophilicity and polar surface area within the pyrrolidine chemotype. When evaluating new analogs, researchers can use these values as a benchmark to ensure that synthetic modifications produce the intended physicochemical shifts, thereby accelerating lead optimization cycles.

Chemical Biology Probe for Steric Effect Profiling

The branched isopropoxymethyl group introduces a distinct steric footprint compared to linear alkoxy chains . This property makes 3-(Isopropoxymethyl)pyrrolidine hydrochloride a valuable probe for investigating steric tolerance in enzyme active sites or receptor binding pockets. In chemical biology assays, the compound can be used to differentiate binding modes that are sensitive to alkyl branching from those that are not.

Organic Synthesis: Building Block for Functionalized Pyrrolidines

As a 3-substituted pyrrolidine hydrochloride, this compound is a versatile building block for the synthesis of more complex nitrogen-containing heterocycles . The isopropoxymethyl group can be selectively removed or modified, allowing for late-stage diversification in multi-step synthetic routes. Its commercial availability in high purity (≥98%) reduces the need for in-house purification, streamlining synthetic workflows .

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